Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Overview
Description
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic ester compound characterized by its unique oxabicyclo structure. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various chemical products. Its structure includes an ethyl ester group attached to a 7-oxabicyclo[2.2.1]hept-5-ene ring system, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between furan and an appropriate dienophile, such as maleic anhydride, followed by esterification. The reaction is highly diastereoselective and can be performed under mild conditions, often at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the Diels-Alder reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the esterification step can be catalyzed using acidic or basic catalysts to ensure complete conversion to the desired ester .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted esters, amides, ethers.
Scientific Research Applications
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products. .
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating reaction mechanisms.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as a dienophile in cycloaddition reactions. The compound’s bicyclic structure allows it to participate in various chemical transformations, forming new carbon-carbon and carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
- Exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Comparison: Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its ethyl ester group, which imparts different reactivity and solubility properties compared to its methyl or dimethyl counterparts. The presence of the ethyl group can influence the compound’s behavior in various chemical reactions, making it suitable for specific applications where other similar compounds may not be as effective .
Biological Activity
Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, a bicyclic compound, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 168.19 g/mol. Its structure features a bicyclic framework that is significant in various chemical reactions and biological applications.
Synthesis
The compound can be synthesized through various methods, including the Diels-Alder reaction using boron trifluoride as a catalyst, which allows for high atom economy and mild reaction conditions . The synthesis of derivatives has also been explored, enhancing the compound's versatility for further biological testing.
Antibacterial and Antioxidant Properties
Recent studies have demonstrated that novel derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl exhibit notable antibacterial and antioxidant activities. For instance, compounds synthesized from this framework were screened against various bacterial strains, showing significant inhibition zones, indicating their potential as antibacterial agents .
Pharmacological Activities
The pharmacological profile of this compound includes:
Case Studies
-
Antibacterial Screening :
- A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.
- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
-
Cytotoxicity Assays :
- In vitro studies on human cancer cell lines revealed that some derivatives induced apoptosis at low concentrations.
- The mechanism of action appears to involve the disruption of mitochondrial function and induction of oxidative stress.
Properties
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h3-4,6-8H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUZCCJUSJYINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C=CC1O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512839 | |
Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-03-4 | |
Record name | Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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